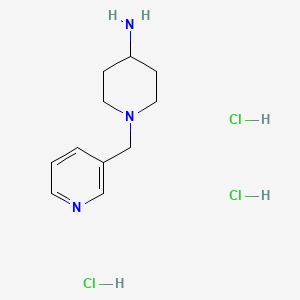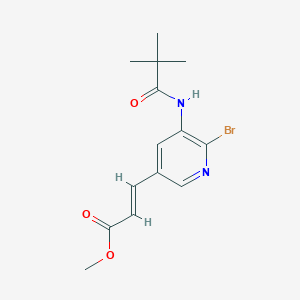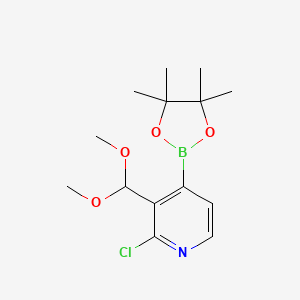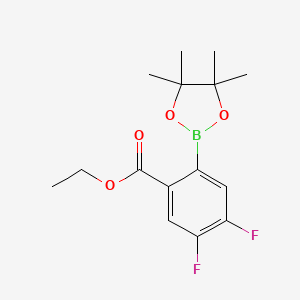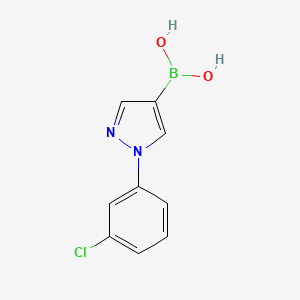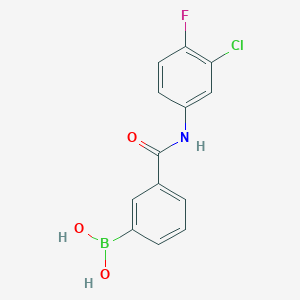
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClFNO3 . It is also known by other names such as “N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide” and “[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid” among others .
Molecular Structure Analysis
The molecular weight of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is 293.49 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H10BClFNO3/c15-11-7-10 (4-5-12 (11)16)17-13 (18)8-2-1-3-9 (6-8)14 (19)20/h1-7,19-20H, (H,17,18)" . The Canonical SMILES representation is "B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O" .
Chemical Reactions Analysis
Boronic acids and their derivatives are versatile compounds that participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation, which is a process of removing the boron moiety from the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 293.49 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 293.0426292 g/mol . The topological polar surface area is 69.6 Ų .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
This compound can be utilized in the synthesis of various biologically active molecules. The presence of both a boronic acid group and a chloro-fluorophenyl moiety makes it a valuable intermediate in medicinal chemistry for the development of new pharmaceuticals. For instance, similar compounds have been used to identify inhibitors of enzymes like AbTYR .
Organic Synthesis
Boronic acids are known to participate in coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis to create complex molecules. This compound could potentially be used in such reactions to synthesize novel organic compounds with specific properties .
Material Science
Compounds with boronic acid groups have been used in the creation of novel liquid crystalline materials due to their ability to form stable biaryl structures. This compound could be explored for its potential applications in creating new materials with unique optical or electronic properties .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases, which can lead to their utility in sensing applications. This compound could be investigated for its potential use in the development of sensors, particularly for detecting biomolecules or environmental pollutants .
Direcciones Futuras
The future directions for the research and application of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and materials science. Further studies could also explore their biological activity and potential use in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFAQCLGXKQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674410 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-04-3 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



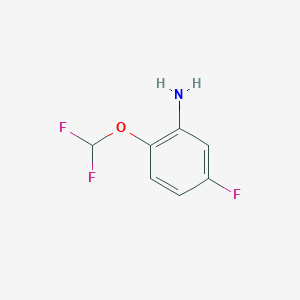

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
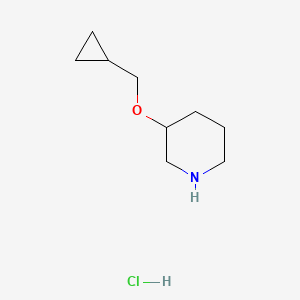
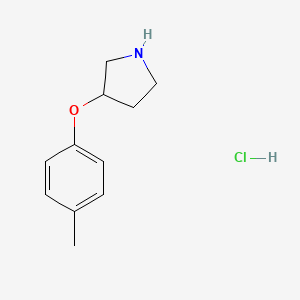
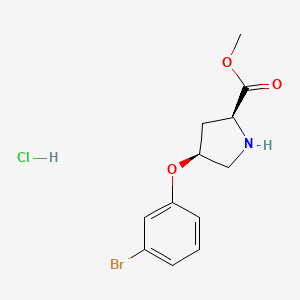

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

